1-Methoxy-1H-indole-3-carbonyl chloride
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Overview
Description
1-Methoxy-1H-indole-3-carbonyl chloride is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1-Methoxy-1H-indole-3-carbonyl chloride typically involves the reaction of 1-methoxyindole with a chlorinating agent. One common method is the reaction of 1-methoxyindole with oxalyl chloride in the presence of a base such as pyridine . This reaction proceeds under mild conditions and yields the desired carbonyl chloride derivative.
Chemical Reactions Analysis
1-Methoxy-1H-indole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form amides.
Oxidation and Reduction: It can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic compounds.
Scientific Research Applications
1-Methoxy-1H-indole-3-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in cell biology and pharmacology.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-1H-indole-3-carbonyl chloride involves its ability to interact with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
1-Methoxy-1H-indole-3-carbonyl chloride can be compared with other indole derivatives such as:
1-Methyl-1H-indole-3-carbonyl chloride: Similar in structure but with a methyl group instead of a methoxy group.
1-Ethoxy-1H-indole-3-carbonyl chloride: Contains an ethoxy group instead of a methoxy group.
1-Propoxy-1H-indole-3-carbonyl chloride: Contains a propoxy group instead of a methoxy group.
These compounds share similar chemical properties but differ in their reactivity and biological activities, highlighting the unique characteristics of this compound.
Properties
CAS No. |
205253-72-1 |
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Molecular Formula |
C10H8ClNO2 |
Molecular Weight |
209.63 g/mol |
IUPAC Name |
1-methoxyindole-3-carbonyl chloride |
InChI |
InChI=1S/C10H8ClNO2/c1-14-12-6-8(10(11)13)7-4-2-3-5-9(7)12/h2-6H,1H3 |
InChI Key |
YQPBQDMICXUJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CON1C=C(C2=CC=CC=C21)C(=O)Cl |
Origin of Product |
United States |
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